1-Cyclopropanecarbonyl-2-methylpiperazine
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Overview
Description
1-Cyclopropanecarbonyl-2-methylpiperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of 1-Cyclopropanecarbonyl-2-methylpiperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the use of protected diamines and sulfonium salts under basic conditions . The key step in these reactions is the aza-Michael addition, which facilitates the formation of the piperazine ring .
Chemical Reactions Analysis
1-Cyclopropanecarbonyl-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the cyclopropane carbonyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropanecarbonyl-2-methylpiperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-2-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-Cyclopropanecarbonyl-2-methylpiperazine can be compared with other piperazine derivatives such as:
1-Methylpiperazine: A simpler derivative with a single methyl group attached to the piperazine ring.
1,4-Dimethylpiperazine: Contains two methyl groups, one on each nitrogen atom of the piperazine ring.
1-Boc-piperazine: A protected form of piperazine used in peptide synthesis.
The uniqueness of this compound lies in its cyclopropane carbonyl group, which imparts distinct chemical properties and reactivity compared to other piperazine derivatives .
Properties
IUPAC Name |
cyclopropyl-(2-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-6-10-4-5-11(7)9(12)8-2-3-8/h7-8,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQXIRQXQGOPIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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